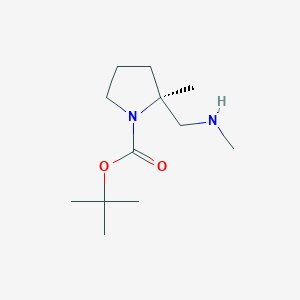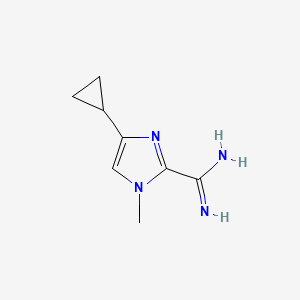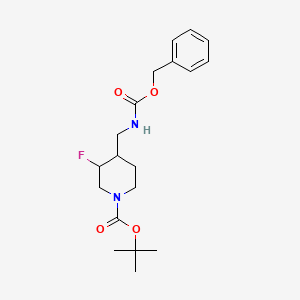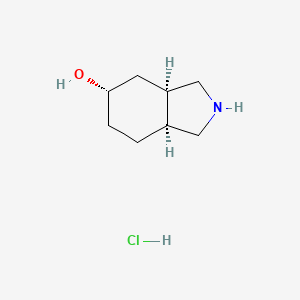![molecular formula C9H7F3N2O B1457492 (6-(Trifluorometil)imidazo[1,2-a]piridin-2-il)metanol CAS No. 1514128-89-2](/img/structure/B1457492.png)
(6-(Trifluorometil)imidazo[1,2-a]piridin-2-il)metanol
Descripción general
Descripción
“(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the linear formula C9H7F3N2O .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of “(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol” is defined by its InChI code: 1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
“(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol” is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Activación del Receptor del Péptido 1 Similar al Glucagón
Este compuesto se ha identificado como un posible activador para el receptor del péptido 1 similar al glucagón (GLP-1R). Puede aumentar la secreción de GLP-1, mejorando la respuesta a la glucosa tanto en análisis in vitro como farmacológicos .
Andamiaje Biológico y Farmacéutico
Imidazo[1,2-a]piridina es un andamiaje importante debido a sus actividades biológicas y farmacéuticas, incluidas las actividades antiviral, antifúngica y antitumoral .
Tratamiento del Cáncer a través de la Inhibición de PI3K
La expresión aberrante de la vía de señalización de la fosfatidilinositol 3-cinasa (PI3K) a menudo se asocia con la tumorigénesis y el mal pronóstico. Compuestos como (6-(Trifluorometil)imidazo[1,2-a]piridin-2-il)metanol se exploran por su potencial como inhibidores de PI3K en el tratamiento del cáncer .
Papel en la Vía PI3K-AKT
Akt, también conocido como proteína quinasa B (PKB), juega un papel clave en la vía de señalización PI3K. Las mutaciones y la activación anormal de esta vía son factores importantes en la tumorigénesis. Este compuesto está siendo estudiado por sus efectos en esta vía .
Optimización de la Síntesis
Se ha realizado investigación para optimizar las reacciones que involucran compuestos de imidazo[1,2-a]piridina bajo diversas condiciones, incluidas las reacciones mediadas por solventes y el calentamiento térmico o por microondas .
Aplicaciones en Química Medicinal
Imidazopiridina es reconocida como un andamiaje de “prejuicio farmacológico” debido a su amplia gama de aplicaciones en química medicinal. También es útil en la ciencia de los materiales debido a su carácter estructural .
Mecanismo De Acción
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the PI3K/Akt signaling pathway, which is vital for cell growth and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell proliferation and death.
Molecular Mechanism
At the molecular level, (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFQQVEXDMMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)



![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)
